molecular formula C5H3BrClN3O2 B13323499 4-Bromo-5-chloro-2-nitropyridin-3-amine

4-Bromo-5-chloro-2-nitropyridin-3-amine

Cat. No.: B13323499
M. Wt: 252.45 g/mol
InChI Key: GDCMUFGDPIVRMX-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-nitropyridin-3-amine is a heterocyclic compound with the molecular formula C5H3BrClN3O2 It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-2-nitropyridin-3-amine typically involves the halogenation and nitration of pyridine derivatives. One common method includes the bromination of 2-aminopyridine using N-bromosuccinimide (NBS) in acetonitrile at low temperatures (0-5°C) to yield 5-bromo-2-aminopyridine. This intermediate can then undergo chlorination and nitration to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-chloro-2-nitropyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitrogen atom.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution: Derivatives with different functional groups replacing the halogens.

    Reduction: 4-Bromo-5-chloro-2-aminopyridin-3-amine.

    Oxidation: Various oxidized forms depending on the reaction conditions.

Scientific Research Applications

4-Bromo-5-chloro-2-nitropyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug discovery and development.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-nitropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group allows it to participate in redox reactions, while the halogen atoms can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

    5-Bromo-2-nitropyridine: Similar structure but lacks the chlorine atom.

    4-Chloro-5-nitropyridine: Similar structure but lacks the bromine atom.

    2-Amino-5-bromo-3-nitropyridine: Similar structure but with an amino group instead of a nitro group.

Uniqueness: 4-Bromo-5-chloro-2-nitropyridin-3-amine is unique due to the combination of bromine, chlorine, and nitro groups on the pyridine ring. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C5H3BrClN3O2

Molecular Weight

252.45 g/mol

IUPAC Name

4-bromo-5-chloro-2-nitropyridin-3-amine

InChI

InChI=1S/C5H3BrClN3O2/c6-3-2(7)1-9-5(4(3)8)10(11)12/h1H,8H2

InChI Key

GDCMUFGDPIVRMX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)[N+](=O)[O-])N)Br)Cl

Origin of Product

United States

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